molecular formula C13H14N2O3S B8161106 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B8161106
M. Wt: 278.33 g/mol
InChI Key: BORBPGDINOBFOS-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonyl group attached to a methylphenyl moiety

Properties

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-4-6-12(7-5-9)19(17,18)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORBPGDINOBFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the nucleophilic addition of the hydrazine’s amino group to the carbonyl carbon of the diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates water, yielding the pyrazole ring. Nano-ZnO catalysts enhance reaction efficiency by facilitating proton transfer and reducing activation energy, achieving yields up to 85% under reflux in ethanol.

Key Steps:

  • Hydrazone Formation:
    2,4-Pentanedione+4-MethylbenzenesulfonohydrazideHydrazone Intermediate\text{2,4-Pentanedione} + \text{4-Methylbenzenesulfonohydrazide} \rightarrow \text{Hydrazone Intermediate}

  • Cyclization:
    Intramolecular attack and dehydration to form 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole.

Optimization Strategies

  • Catalyst Selection: Nano-ZnO increases surface area for reactant adsorption, reducing reaction time from 24 hours to 6 hours.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of sulfonylated hydrazines, while ethanol balances cost and efficiency.

  • Temperature Control: Reflux conditions (80–100°C) drive dehydration without decomposing heat-sensitive intermediates.

Alternative Methods: Dipolar Cycloadditions and Multicomponent Reactions

1,3-Dipolar Cycloaddition

Diazo compounds react with acetylenic ketones to form pyrazoles. For example, ethyl diazoacetate and phenylpropargyl in the presence of zinc triflate yield trisubstituted pyrazoles. While this method offers regiocontrol, adapting it for sulfonylation requires post-cyclization functionalization, complicating scalability.

Multicomponent Reactions (MCRs)

MCRs integrate cyclocondensation and functionalization in one pot. A reported three-component reaction involves:

  • Terminal alkynes, aldehydes, and hydrazines.

  • Iodine-mediated cyclization to form 1,3-disubstituted pyrazoles.
    However, introducing the sulfonyl group necessitates additional steps, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/ConditionsYieldAdvantagesLimitations
Cyclocondensation2,4-Pentanedione, SulfonohydrazideNano-ZnO, ethanol, reflux85%High regioselectivity, scalableRequires separate formylation step
Vilsmeier-HaackPre-formed pyrazole, DMF, POCl30°C to RT, aqueous workup78%Direct formylation, mild conditionsSensitivity to moisture, exothermic
Dipolar CycloadditionDiazo compounds, acetylenic ketonesZn(OTf)2, triethylamine72%Regiocontrol, diverse substituentsComplex post-functionalization

Industrial Scalability and Challenges

Catalyst Recovery

Nano-ZnO can be reused for up to four cycles without significant activity loss, reducing costs in large-scale production.

Purification Techniques

  • Crystallization: Ethanol/water mixtures purify the sulfonylated intermediate.

  • Column Chromatography: Separates regioisomers during formylation.

Environmental Considerations

Solvent recovery systems (e.g., DMF distillation) mitigate waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylic acid

    Reduction: 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde is in medicinal chemistry, particularly in the development of pharmaceuticals. The compound exhibits potential as an anti-inflammatory and analgesic agent. Recent studies have indicated that derivatives of this compound can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of pyrazole compounds showed significant inhibition of COX-2 activity, leading to reduced inflammation in animal models .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its fungicidal and herbicidal properties. The sulfonyl group enhances the bioactivity of the pyrazole ring, making it effective against various plant pathogens.

Data Table : Efficacy of 3,5-Dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde Against Plant Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum10085
Alternaria solani20078
Phytophthora infestans15090

Material Science

In material science, compounds like 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde are being investigated for their potential use as stabilizers in polymer formulations. The unique structure allows for enhanced thermal stability and mechanical properties.

Case Study : Research conducted at a leading university demonstrated that incorporating this compound into polyvinyl chloride (PVC) formulations improved thermal degradation temperatures by approximately 30°C compared to control samples .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde
  • 3,5-dimethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde
  • 3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde

Uniqueness

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl groups and the sulfonyl group attached to the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

3,5-Dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.3168 g/mol
  • CAS Number : 6126-12-1

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde. In vitro evaluations showed significant inhibition against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • A study reported that certain pyrazole derivatives exhibited notable antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively researched. One study highlighted that specific derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

  • Compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to a standard drug (dexamethasone) which achieved 76% inhibition at a much lower concentration .

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells:

  • A derivative was reported to have an IC50 value of 49.85 μM against A549 lung cancer cell lines, indicating significant growth inhibitory effects .
  • Additional studies indicated that certain compounds could inhibit Aurora-A kinase activity, which is crucial in cancer cell proliferation .

Study 1: Antimicrobial Evaluation

In a comparative study involving various pyrazole derivatives, researchers assessed the antimicrobial activities using the disk diffusion method. The results indicated that compounds derived from the pyrazole framework displayed promising antibacterial effects, particularly against gram-positive bacteria.

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Study 2: Anti-inflammatory Effects

A series of synthesized pyrazole derivatives were tested for their ability to inhibit inflammatory markers in vitro. The results demonstrated that several compounds not only reduced cytokine levels but also showed potential for further development as therapeutic agents.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
A8593
B6176

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde?

Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonylation of a pyrazole precursor and (2) formylation at the C4 position.

  • Sulfonylation : React 3,5-dimethyl-1H-pyrazole with p-toluenesulfonyl chloride (tosyl chloride) in anhydrous pyridine or DMF under nitrogen to introduce the sulfonyl group. Excess tosyl chloride and prolonged reaction times (~12–24 hours) may improve yields .
  • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the C4 position. Alternatively, direct oxidation of a hydroxymethyl precursor (e.g., using MnO₂) can be employed .
  • Purification : Recrystallization from ethanol/water mixtures (1:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELXL for refinement . Key parameters include R-factor (<0.08), data-to-parameter ratio (>15), and validation via checkCIF .
  • NMR Spectroscopy : Confirm the sulfonyl group (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: sulfonyl S=O at ~125–135 ppm) and aldehyde proton (¹H NMR: δ ~9.8–10.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl/Br absence.

Advanced: How can researchers address discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

  • Re-refinement : Use SHELXL to re-examine the X-ray data for overfitting, focusing on thermal displacement parameters and residual electron density .
  • DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian, B3LYP/6-31G*) to identify conformational mismatches .
  • Dynamic NMR : Probe temperature-dependent spectra to detect hindered rotation (e.g., sulfonyl group torsional barriers) that may explain peak splitting .

Advanced: What strategies optimize the compound’s reactivity for derivatization at the aldehyde group?

Methodological Answer:

  • Protection/Deprotection : Convert the aldehyde to a stable acetal (e.g., using ethylene glycol/H⁺) to prevent oxidation during subsequent reactions .
  • Nucleophilic Addition : React with amines (e.g., hydrazines) to form hydrazones, or with Grignard reagents for C–C bond formation. Monitor progress via TLC (Rf shift) .
  • Cross-Coupling : Employ Pd-catalyzed reactions (Suzuki-Miyaura) by converting the aldehyde to a boronate ester. Use anhydrous conditions to avoid hydrolysis .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccators with silica gel to avoid hygroscopic degradation of the sulfonyl group .
  • Solubility : Prepare stock solutions in dry DMSO (stored under N₂) to minimize aldehyde oxidation.

Advanced: How can researchers design assays to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on the sulfonyl moiety’s known pharmacophore role .
  • Docking Studies : Use AutoDock Vina to model interactions between the aldehyde group and catalytic residues (e.g., Zn²⁺ in metalloenzymes).
  • Kinetic Assays : Perform fluorometric titrations (e.g., with fluorescein-labeled substrates) to measure IC₅₀ values. Include controls with non-sulfonylated analogs to isolate sulfonyl contributions .

Advanced: What experimental controls are critical when studying this compound’s stability under catalytic conditions?

Methodological Answer:

  • Blank Reactions : Run parallel reactions without catalysts to identify non-catalytic degradation pathways (e.g., aldehyde oxidation to carboxylic acid).
  • Isotope Labeling : Use ¹³C-labeled aldehyde to track degradation via NMR .
  • Accelerated Stability Testing : Expose the compound to stress conditions (heat, UV light) and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

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